molecular formula C22H18ClN3O3S2 B6583096 N-(3-chlorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252856-56-6

N-(3-chlorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6583096
CAS No.: 1252856-56-6
M. Wt: 472.0 g/mol
InChI Key: GGVKNHKHPGGUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3-chlorophenylacetamide moiety and a 3-methoxyphenylmethyl substituent at position 3 of the pyrimidine ring. Its molecular structure integrates a sulfanyl (-S-) linker bridging the acetamide and thienopyrimidine systems. The compound is structurally related to kinase inhibitors and antimicrobial agents, leveraging the thienopyrimidine scaffold’s capacity for heterocyclic interactions . Synonyms include ZINC2719801 and AKOS024584871, with a molecular formula of C₂₂H₁₇ClN₃O₃S₂ (calculated molecular weight: 485.97 g/mol) .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-29-17-7-2-4-14(10-17)12-26-21(28)20-18(8-9-30-20)25-22(26)31-13-19(27)24-16-6-3-5-15(23)11-16/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVKNHKHPGGUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic System Variations

  • Thieno[3,2-d]pyrimidine vs. Benzothieno-Triazolopyrimidine The target compound shares a thieno[3,2-d]pyrimidine core with N-phenyl-2-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide ().
  • Thieno[3,2-d]pyrimidine vs. Chromeno[2,3-d]pyrimidine The chromeno[2,3-d]pyrimidine analog () replaces the thiophene ring with a chromene system, introducing a fused benzene ring.

Substituent Analysis

Compound R₁ (Pyrimidine Position 3) R₂ (Acetamide) Key Structural Differences
Target Compound 3-Methoxyphenylmethyl 3-Chlorophenyl Balanced lipophilicity (Cl and OCH₃)
N-(3-chloro-4-methoxyphenyl) Analog 2-Methylpropyl 3-Chloro-4-methoxyphenyl Increased steric bulk (isobutyl group)
Chromeno[2,3-d]pyrimidine 4-Methoxyphenyl 3-Chlorophenyl Chromene core enhances planarity

Spectroscopic and Physical Properties

  • NMR Signatures: The target compound’s ¹H-NMR would show aromatic protons (δ 6.8–7.8 ppm), a singlet for OCH₃ (δ ~3.8 ppm), and acetamide NH (δ ~10.3 ppm), consistent with analogs in and . The chromeno[2,3-d]pyrimidine () displays distinct deshielding for chromene protons (δ 7.9–8.2 ppm) .
  • Melting Points: Thienopyrimidine derivatives generally exhibit high m.p. (>250°C) due to crystallinity (e.g., 274–288°C for compounds) . The target compound is expected to follow this trend.

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